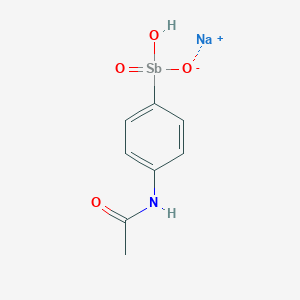

p-Acetamidobenzenestibonic acid sodium salt

Description

Properties

IUPAC Name |

sodium;(4-acetamidophenyl)-hydroxystibinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NO.Na.H2O.2O.Sb/c1-7(10)9-8-5-3-2-4-6-8;;;;;/h3-6H,1H3,(H,9,10);;1H2;;;/q;+1;;;-1;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYYGCGKWBXZOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)[Sb](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NNaO4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160449 | |

| Record name | Stibacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-31-8 | |

| Record name | Stibacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[p-(dihydroxystibino)phenyl]acetamide Sb-oxide, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

4-Acetamidobenzenesulfinic Acid Sodium Salt

CAS Reg. No.: 15898-43-8 Molecular Formula: C₈H₈NNaO₃S Key Functional Group: Sulfinic acid (-SO₂⁻) .

| Property | p-Acetamidobenzenestibonic Acid Sodium Salt | 4-Acetamidobenzenesulfinic Acid Sodium Salt |

|---|---|---|

| Central Atom | Antimony (Sb) | Sulfur (S) |

| Acid Group | Stibonic (-SbO₃⁻) | Sulfinic (-SO₂⁻) |

| Solubility | Moderate in polar solvents | High in water (ionic sulfinate group) |

| Applications | Antimicrobial (historical) | Reducing agent in organic synthesis |

Key Difference : The sulfinic acid derivative lacks heavy metal-associated toxicity risks (unlike antimony) and is more water-soluble due to the smaller, highly polar sulfinate group .

4-Acetamidobenzoic Acid Sodium Salt

CAS Reg. No.: 556-08-1 Molecular Formula: C₉H₈NNaO₃ Key Functional Group: Carboxylic acid (-COO⁻) .

| Property | This compound | 4-Acetamidobenzoic Acid Sodium Salt |

|---|---|---|

| Acid Group | Stibonic (-SbO₃⁻) | Carboxylic (-COO⁻) |

| Bioactivity | Antiprotozoal (e.g., against leishmaniasis) | Anti-inflammatory, dermatological |

| Regulatory Status | WHMIS-controlled | Generally recognized as safe (GRAS) |

3,5-Diacetamido-2,4,6-triiodobenzoic Acid Sodium Salt

CAS Reg. No.: 737-86-0 (diatrizoate sodium) Molecular Formula: C₁₁H₈I₃N₂NaO₄ Key Functional Group: Triiodinated benzoic acid .

| Property | This compound | Triiodobenzoic Acid Sodium Salt |

|---|---|---|

| Substituents | Single acetamido + stibonic acid | Two acetamido + three iodine atoms |

| Applications | Antimicrobial | Radiocontrast agent (e.g., Hypaque) |

| Toxicity Profile | Antimony-related hepatotoxicity | Iodine-induced hypersensitivity |

Key Difference : The triiodo derivative’s high electron density from iodine atoms enables X-ray absorption, making it suitable for medical imaging, unlike the antimony compound .

Research and Regulatory Insights

- Antimony vs. Sulfur/Carbon: Organoantimony compounds like this compound exhibit higher acute toxicity (e.g., LD₅₀ in rodents: ~150 mg/kg) compared to sulfinic or benzoic analogs (>1000 mg/kg) .

- Regulatory Status : Classified under WHMIS due to antimony’s hazards, whereas sulfinic and benzoic salts face fewer restrictions .

- Emerging Uses : Research on antimony-based drugs for neglected tropical diseases (e.g., leishmaniasis) is ongoing, though efficacy is offset by toxicity .

Preparation Methods

Diazotization and Antimony Incorporation

A foundational method involves diazotization of p-nitroaniline derivatives followed by antimony coupling. While direct literature on this compound is sparse, analogous protocols for arylstibonic acids suggest the following pathway:

-

Acetylation of p-Nitroaniline :

p-Nitroaniline is acetylated using acetic anhydride to yield p-nitroacetanilide, a precursor protecting the amine group during subsequent reactions. -

Reduction to p-Acetamidoaniline :

Catalytic hydrogenation or tin(II) chloride-mediated reduction converts the nitro group to an amine, forming p-acetamidoaniline. -

Diazotization :

The amine is diazotized with sodium nitrite () in hydrochloric acid at 0–5°C, generating a diazonium chloride intermediate. -

Reaction with Antimony Trichloride :

The diazonium salt reacts with antimony trichloride () in aqueous medium, facilitating Sb–C bond formation. Subsequent hydrolysis yields p-acetamidobenzenestibonic acid. -

Sodium Salt Formation :

Neutralization with sodium hydroxide () produces the sodium salt.

Critical Parameters :

-

Temperature control during diazotization to prevent decomposition.

-

Stoichiometric excess of to ensure complete coupling.

-

pH adjustment during hydrolysis to optimize stibonic acid stability.

Direct Sulfonation and Antimony Exchange

Alternative approaches adapt sulfonation techniques, replacing sulfur with antimony. For example, chlorosulfonation of p-acetamidobenzene derivatives (as seen in sulfonamide syntheses) could theoretically be modified using antimony pentachloride (). However, this route remains speculative due to limited experimental validation.

Reaction Optimization and Challenges

Yield and Purity Considerations

Reported yields for analogous arylstibonic acids rarely exceed 40–50%, attributed to:

-

Competing side reactions (e.g., Sb–O bond formation).

-

Sensitivity of antimony intermediates to hydrolysis.

-

Challenges in isolating the sodium salt without decomposition.

Purification Strategies :

Analytical Characterization

Key analytical data for p-acetamidobenzenestibonic acid sodium salt would include:

| Property | Method | Expected Result |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 220–250°C (decomposes) |

| Sulfur Content | Elemental Analysis | ~8.5% (theoretical for ) |

| Antimony Oxidation State | X-ray Photoelectron Spectroscopy | +3 or +5 |

Industrial and Environmental Considerations

Historical patents describe p-acetamidobenzenestibonic acid derivatives as components in waterproofing agents. However, antimony’s toxicity necessitates stringent handling protocols. Modern syntheses would likely emphasize:

-

Closed-system reactors to minimize Sb exposure.

-

Neutralization of waste streams to prevent environmental release.

Q & A

Basic: What are the standard methods for synthesizing p-acetamidobenzenestibonic acid sodium salt in a laboratory setting?

Answer:

The synthesis typically involves neutralizing p-acetamidobenzenestibonic acid (a weak acid) with a strong base like sodium hydroxide (NaOH). Key steps include:

- Acid-base reaction : React the acid with NaOH in aqueous solution under controlled pH (7–9) to ensure complete neutralization .

- Solubility testing : Confirm the product is water-soluble (common for sodium salts) and isolate insoluble impurities via filtration .

- Crystallization : Evaporate the filtrate under reduced pressure to obtain crystalline solids. Purity is verified through melting point analysis and elemental composition (e.g., sodium content via flame photometry) .

Basic: How can confirmatory tests identify cations and anions in this compound?

Answer:

- Cation (Na⁺) : Flame test (yellow-orange emission) or precipitation with zinc uranyl acetate to form NaZn(UO₂)₃(CH₃COO)₉·6H₂O .

- Anion (p-acetamidobenzenestibonate) : Acidify the salt with HCl to regenerate the parent acid, followed by FT-IR spectroscopy to detect characteristic Sb-O and amide (C=O) stretches .

- Quantitative analysis : Use ion-exchange chromatography to separate and quantify Na⁺ and stibonate ions .

Advanced: What advanced spectroscopic techniques are suitable for characterizing its structural and electronic properties?

Answer:

- X-ray diffraction (XRD) : Resolve crystal structure, bond lengths (e.g., Sb-O), and coordination geometry .

- Nuclear Magnetic Resonance (¹H/¹³C NMR) : Identify proton environments in the acetamido group and aromatic ring (note: Sb may require specialized probes due to quadrupolar effects) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze oxidation states of antimony (Sb³⁺/Sb⁵⁺) and confirm sodium binding .

Advanced: How should researchers address contradictions in experimental data (e.g., inconsistent yields or spectral results)?

Answer:

- Systematic replication : Vary reaction parameters (pH, temperature, stoichiometry) to identify optimal conditions .

- Error analysis : Use statistical tools (e.g., ANOVA) to assess significance of deviations in yield or spectral peaks .

- Peer validation : Cross-verify results with alternative methods (e.g., compare XRD with Raman spectroscopy for structural consistency) .

Basic: How can the pH of aqueous solutions of this salt be experimentally determined, and what does it indicate about its acid-base properties?

Answer:

- Procedure : Dissolve the salt in distilled water and measure pH using a calibrated meter or indicator paper. Sodium salts of weak acids (e.g., stibonic acid) typically yield basic solutions (pH >7) due to anion hydrolysis .

- Interpretation : A pH >7 confirms the anion (stibonate) acts as a weak base, releasing OH⁻ via hydrolysis:

.

Advanced: What methodologies ensure batch-to-batch consistency in synthesizing this compound for reproducible research?

Answer:

- Quality control : Use HPLC to monitor purity (>98%) and ICP-MS to verify sodium and antimony stoichiometry .

- Standardized protocols : Document reaction conditions (e.g., stirring rate, drying time) to minimize variability .

- Stability testing : Store batches under controlled humidity/temperature and re-test solubility and pH periodically .

Advanced: How can a researcher design a study to investigate its interactions with environmental surfaces (e.g., mineral oxides)?

Answer:

- Experimental setup : Perform adsorption isotherm experiments by mixing the salt with minerals (e.g., silica, alumina) at varying pH (3–10) .

- Analytical tools : Use surface-sensitive techniques like AFM or XPS to assess binding mechanisms .

- Data interpretation : Correlate adsorption capacity with surface charge (zeta potential measurements) and ionic strength effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact with antimony-containing compounds .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate antimony waste for specialized treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.